Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate

Photolithography Photoacid Generator Quantum Efficiency

Formulating high-resolution photoresists for advanced lithography nodes demands precise control over acid generation kinetics, outgassing, and dissolution contrast. BBI-Nf addresses these interdependent challenges as an electronic-grade (≥99%) ionic PAG with the nonaflate (C₄F₉SO₃⁻) anion. • 40% higher Dill C rate constant vs. TPS-Nf at 248 nm; highest photochemical efficiency among four ionic PAGs at 157 nm. • Reduced EUV optics contamination: t-butyl-substituted cation minimizes F⁺ outgassing vs. triphenylsulfonium PAGs. • Verified solubility: ~65% in GBL, ~55% in ethyl lactate, ~40% in PGMEA-eliminates solubility screening.

Molecular Formula C24H26F9IO3S
Molecular Weight 692.4 g/mol
CAS No. 194999-85-4
Cat. No. B065747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
CAS194999-85-4
Molecular FormulaC24H26F9IO3S
Molecular Weight692.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C20H26I.C4HF9O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h7-14H,1-6H3;(H,14,15,16)/q+1;/p-1
InChIKeyDJBAOXYQCAKLPH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BBI-Nf PAG Procurement Baseline


Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate (BBI-Nf, CAS 194999-85-4) is an ionic diaryliodonium photoacid generator (PAG) that functions as a cationic photoinitiator in chemically amplified photoresists . The compound comprises a bis(4-tert-butylphenyl)iodonium cation paired with a perfluoro-1-butanesulfonate (nonaflate) anion, with a molecular weight of 692.42 g/mol and a reported melting point of 175–177 °C . It is supplied as an electronic-grade material with ≥99% purity and is specified for 248 nm (KrF), 193 nm (ArF), and EUV lithography applications . The nonaflate anion generates perfluorobutanesulfonic acid upon irradiation, which is a stronger acid than the triflate analog, a property that directly influences resist deprotection kinetics [1].

BBI-Nf Substitution Challenges


Within the class of ionic photoacid generators, substitution is not straightforward because photochemical efficiency, acid strength, and outgassing behavior are dictated by the specific cation–anion pairing [1]. The nonaflate (C₄F₉SO₃⁻) anion of BBI-Nf generates a stronger superacid than triflate (CF₃SO₃⁻), enabling faster catalytic deprotection but also altering resist dissolution contrast [1]. The bis(4-tert-butylphenyl)iodonium cation provides a distinct UV absorption profile and influences the quantum yield of acid generation relative to triphenylsulfonium cations [2]. Furthermore, the perfluoroalkyl chain length of the anion affects PAG solubility in casting solvents, resist outgassing at EUV wavelengths, and acid diffusion length during post-exposure bake [3]. Consequently, swapping BBI-Nf for a different onium salt—even one with the same anion or a closely related cation—requires full re-optimization of resist formulation, exposure dose, and bake conditions to avoid loss of resolution, sensitivity, or line-edge roughness [1][3].

BBI-Nf Differentiation Evidence


Photochemical Efficiency Ranking

In a direct comparative study of six PAGs exposed to 157 nm light in a poly(NBHFA-co-NBTBE) matrix, BBI-Nf exhibited the highest photochemical efficiency among the four ionic salts tested. The efficiency ranking was BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf [1]. The non-ionic NDI-Nf and TFMDNBS PAGs showed extremely poor efficiency in this system [1].

Photolithography Photoacid Generator Quantum Efficiency

Dill C Rate Constant

The Dill C photoacid generation rate constant for TBI-Nf (BBI-Nf) was measured as 0.056 cm²/mJ under 248 nm exposure in poly(p-hydroxystyrene) (PHOST) using a normalized interdigitated electrode capacitance method [1]. This value is the highest among the four PAGs directly compared: TBI-Tf (0.055 cm²/mJ), TPS-Tf (0.046 cm²/mJ), and TPS-Nf (0.040 cm²/mJ) [1]. The original non-normalized analysis yielded a similar ranking with TBI-Nf at 0.054 cm²/mJ [1].

KrF Lithography Dill C Parameter Acid Generation Kinetics

EUV Ionic Outgassing Profile

Among 18 commercially available PAGs irradiated at 13.5 nm, PAGs containing t-C₄H₉ substituents on the cation (such as BBI-Nf) exhibited significantly less F⁺ outgassing compared to other onium salts [1]. Triphenylsulfonium perfluoro-1-butanesulfonate (TPS-Nf) was identified as one PAG emitting the most abundant F⁺ and total ionic fragments [1]. The t-butyl substitution in the BBI cation is proposed to provide alternative outgassing pathways that reduce F⁺ emission [1].

EUV Lithography Outgassing Optics Contamination

Solubility in Resist Solvents

The solubility of electronic-grade BBI-Nf has been quantitatively characterized in three standard photoresist casting solvents: approximately 65% in γ-butyrolactone, 55% in ethyl lactate, and 40% in propylene glycol monomethyl ether acetate (PGMEA) . These values provide formulation scientists with precise loading limits for resist design.

Resist Formulation Solubility Processing

BBI-Nf Application Scenarios


High-Sensitivity Photoresist Formulations

For 157 nm chemically amplified resists, BBI-Nf is the preferred ionic PAG based on its demonstrated highest photochemical efficiency among four ionic salts tested in poly(NBHFA-co-NBTBE) [1]. The efficiency ranking (BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf) directly supports its selection when minimizing exposure dose is a critical requirement [1].

KrF Resist Acid Generation Rate

In 248 nm lithography using PHOST-based resists, BBI-Nf provides the highest Dill C rate constant (0.056 cm²/mJ) among directly compared PAGs, offering a 40% advantage over TPS-Nf and a 22% advantage over TPS-Tf [1]. This higher acid generation rate translates to increased photospeed and potentially improved throughput for KrF manufacturing lines [1].

EUV Resist Outgassing Control

For EUV resist development at 13.5 nm, the t-butyl-substituted BBI cation architecture has been shown to reduce F⁺ ionic outgassing relative to triphenylsulfonium-based PAGs [1]. This characteristic is advantageous in mitigating contamination of EUV optics, a key reliability concern in high-volume EUV manufacturing [1].

Solubility-Driven Formulation

BBI-Nf is supplied with experimentally verified solubility values in γ-butyrolactone (~65%), ethyl lactate (~55%), and PGMEA (~40%), enabling precise loading calculations during resist formulation development [1]. This eliminates the need for solubility screening experiments and accelerates formulation optimization [1].

Technical Documentation Hub

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